Product packaging for Butane, 1,1-bis(1-methylethoxy)-(Cat. No.:CAS No. 13002-15-8)

Butane, 1,1-bis(1-methylethoxy)-

Cat. No.: B3046772
CAS No.: 13002-15-8
M. Wt: 174.28 g/mol
InChI Key: QOJSNHMWGGZTDQ-UHFFFAOYSA-N
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Description

Definitional Framework: Butane (B89635), 1,1-bis(1-methylethoxy)- as a Dialkyl Acetal (B89532)

Butane, 1,1-bis(1-methylethoxy)- is chemically classified as a dialkyl acetal. This designation stems from its core structure, which features two alkoxy groups, specifically isopropoxy groups, attached to the same carbon atom (the C1 position) of a butane chain.

Structural Classification within Geminal Diether Compounds

Geminal diethers, often referred to as acetals, are characterized by the presence of two ether-like -OR groups bonded to a single carbon atom. wikipedia.org This structural motif imparts specific chemical properties and reactivity to the molecule. In the case of Butane, 1,1-bis(1-methylethoxy)-, the "geminal" prefix highlights the attachment of both isopropoxy groups to the same carbon atom.

Acetals are formed from the reaction of aldehydes or ketones with alcohols. libretexts.org The term "ketal" was historically used for acetals derived from ketones, but current IUPAC nomenclature generally uses "acetal" for both aldehyde and ketone derivatives. wikipedia.orglscollege.ac.in

Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 1,1-bis(1-methylethoxy)butane. However, it can also be referred to by other names such as butyraldehyde (B50154) diisopropyl acetal.

Isomers are compounds that share the same molecular formula but have different structural arrangements. youtube.com Butane itself has two isomers: n-butane and isobutane. youtube.comyoutube.com When considering Butane, 1,1-bis(1-methylethoxy)-, with the molecular formula C10H22O2, several isomers are possible. These can arise from different branching of the butane chain or variations in the alkoxy groups. For instance, Butane, 1,1-diethoxy-3-methyl- is an isomer with the same molecular formula. nih.govnist.gov

Historical Development of Acetal Chemistry in Organic Synthesis

The study of acetals dates back to the 19th century. In 1848, German chemist Valentin Hermann Weidenbusch synthesized paraldehyde (B1678423) by treating acetaldehyde (B116499) with acid. wikipedia.org This early work laid the foundation for understanding the formation of acetal-like structures. The concept of a reversible chemical reaction, crucial to understanding acetal formation, was introduced by Claude Louis Berthollet in 1803. wikipedia.org

Throughout the 20th century, the significance of acetals in organic synthesis grew substantially. They were recognized as valuable protecting groups for carbonyl functionalities in aldehydes and ketones. libretexts.orglscollege.ac.in This protective role is essential in multi-step syntheses where a carbonyl group needs to be shielded from reacting while other parts of the molecule are modified. libretexts.orgmasterorganicchemistry.com

Fundamental Chemical Principles Governing Acetal Formation and Stability

The formation and stability of acetals like Butane, 1,1-bis(1-methylethoxy)- are governed by key chemical principles, primarily reversible reaction equilibria and the role of catalysts.

Reversible Reaction Equilibria in Acetalization Processes

Acetal formation is a classic example of a reversible reaction in organic chemistry. libretexts.orgvaia.comlibretexts.org Aldehydes or ketones react with alcohols to form hemiacetals, which then react with a second alcohol molecule to yield an acetal and water. libretexts.orglibretexts.org

The reaction can proceed in both the forward (acetal formation) and reverse (hydrolysis) directions. vaia.comkhanacademy.org To favor the formation of the acetal, the equilibrium must be shifted to the product side. According to Le Chatelier's Principle, this can be achieved by using an excess of the alcohol reactant or by removing the water that is formed during the reaction. vaia.com Techniques like azeotropic distillation using a Dean-Stark apparatus are commonly employed to remove water and drive the reaction to completion. wikipedia.orgtandfonline.com

Conversely, acetals can be converted back to the original aldehyde or ketone by treatment with aqueous acid, which shifts the equilibrium back towards the starting materials. masterorganicchemistry.comlibretexts.org

Catalytic Roles in Acetal Synthesis

Acetalization is typically an acid-catalyzed process. libretexts.orglscollege.ac.in Alcohols are weak nucleophiles and therefore react slowly with carbonyl compounds under neutral conditions. libretexts.org An acid catalyst, such as a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid, is used to protonate the carbonyl oxygen. libretexts.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org

Various catalysts have been developed for efficient acetal synthesis, including solid acid catalysts like resin-D72, which offer advantages such as being reusable and easy to separate from the reaction mixture. tandfonline.com Research has also explored the use of metal catalysts, such as palladium, for mild and efficient acetalization. organic-chemistry.org The entire process is catalytic in acid, meaning the acid is regenerated and only a small amount is needed for the reaction to proceed. youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B3046772 Butane, 1,1-bis(1-methylethoxy)- CAS No. 13002-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-di(propan-2-yloxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-6-7-10(11-8(2)3)12-9(4)5/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJSNHMWGGZTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600860
Record name 1,1-Bis[(propan-2-yl)oxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13002-15-8
Record name 1,1-Bis[(propan-2-yl)oxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Butane, 1,1 Bis 1 Methylethoxy

Chemical Stability Profiles of Dialkyl Acetals

The utility of dialkyl acetals like Butane (B89635), 1,1-bis(1-methylethoxy)- as protecting groups stems from their remarkable stability under specific reaction conditions, which allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group. libretexts.org

Resistance to Nucleophilic and Basic Environments

Dialkyl acetals exhibit significant stability in neutral to strongly basic and nucleophilic environments. libretexts.orgechemi.combham.ac.uk This stability can be attributed to several factors:

Absence of a suitable leaving group: In basic or neutral media, the alkoxy groups (OR) of an acetal (B89532) are poor leaving groups. For a nucleophilic substitution to occur, an alkoxide ion would have to be displaced, which is energetically unfavorable. echemi.comstackexchange.com

Electron-donating effects: The lone pairs of electrons on the two oxygen atoms of the acetal functionality increase the electron density at the central carbon. This electronic repulsion makes the acetal carbon less electrophilic and therefore less susceptible to attack by nucleophiles. echemi.comstackexchange.com

Steric hindrance: The alkoxy groups can sterically hinder the approach of nucleophiles to the central carbon atom.

The inability to form acetals under basic conditions is a direct consequence of the stability of acetals in these environments. The final step of acetal formation requires the elimination of water, which is facilitated by acid catalysis to make the hydroxyl group of the hemiacetal a better leaving group. Under basic conditions, the hydroxide (B78521) ion is a poor leaving group, preventing the formation of the acetal. echemi.comstackexchange.com This principle of microscopic reversibility dictates that if a functional group cannot be formed under certain conditions, it will also be stable under those same conditions. stackexchange.com

Stability Under Oxidative and Reductive Conditions

Dialkyl acetals are generally stable under a variety of oxidative and reductive conditions, a property that further enhances their utility as protecting groups. They are resistant to many common oxidizing agents. organic-chemistry.org Similarly, they are stable to hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) under neutral or basic conditions. organic-chemistry.orgchemistrysteps.com This stability allows for the selective reduction of other functional groups, such as esters or nitro groups, in the presence of a protected aldehyde or ketone.

However, the stability of dialkyl ethers, a class of compounds that includes acetals, can be overcome under specific catalytic conditions. For instance, recent research has shown that nanoporous gold can catalyze the borylation of the C(sp³)–O bonds in dialkyl ethers. acs.org While this demonstrates a method for cleaving these otherwise stable bonds, it requires specific catalytic systems not typically employed during standard oxidative or reductive transformations in the presence of acetal protecting groups. acs.org

Deprotection Strategies and Mechanisms for Acetal Cleavage

The removal of the acetal protecting group, known as deprotection, is a critical step in synthetic sequences to regenerate the parent carbonyl compound. This is typically achieved under acidic conditions, but other methods have been developed for specific applications, particularly when acid-sensitive functional groups are present elsewhere in the molecule. jst.go.jp

Acid-Catalyzed Hydrolysis Mechanisms

The most common method for the deprotection of acetals is acid-catalyzed hydrolysis. chemistrysteps.comorganicchemistrytutor.com This reaction is the reverse of acetal formation and is typically driven to completion by the presence of excess water. chemistrysteps.comorganicchemistrytutor.com The mechanism involves the following key steps:

Protonation: An acid catalyst protonates one of the alkoxy oxygen atoms, converting the alkoxy group into a good leaving group (an alcohol). libretexts.orgchemistrysteps.com

Formation of an Oxocarbenium Ion: The protonated alkoxy group departs as an alcohol molecule, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming a highly electrophilic oxocarbenium ion. bham.ac.uk

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation to form a Hemiacetal: A proton is transferred from the newly added water molecule to a base (such as water or the conjugate base of the acid catalyst), yielding a hemiacetal. libretexts.orgchemistrysteps.com

Protonation of the Second Alkoxy Group: The remaining alkoxy group of the hemiacetal is protonated by the acid catalyst. chemistrysteps.com

Elimination of the Second Alcohol Molecule: The protonated alkoxy group leaves as a second molecule of alcohol, and the oxygen of the hydroxyl group forms a double bond with the carbon, regenerating a protonated carbonyl group. chemistrysteps.com

Final Deprotonation: A final deprotonation step yields the parent aldehyde or ketone and regenerates the acid catalyst. chemistrysteps.com

The kinetics of acid-catalyzed hydrolysis of certain acetals have been studied, revealing that the reaction often proceeds via an A-1 mechanism, where the rate-determining step is the unimolecular dissociation of the protonated acetal. elsevierpure.com

Metal-mediated Reductive Deprotection (e.g., TiCl₄-LiAlH₄)

In some instances, reductive cleavage of acetals to ethers is desired. A combination of a Lewis acid, such as titanium tetrachloride (TiCl₄), and a reducing agent like lithium aluminum hydride (LiAlH₄) can be employed for the reductive deprotection of acetals. acs.org This method can be useful for specific transformations where the formation of an ether is the synthetic goal. The reaction of acetals with TiCl₄–LiAlH₄ has been reported to yield ethers. acs.org Another related method involves the use of ammonia (B1221849) borane (B79455) mediated by TiCl₄ for the deoxygenative reduction of aromatic ketones. rsc.org

Silicon-based Reagents for Acetal Deacetalization (e.g., Trialkylsilyl Chloride)

To overcome the often harsh conditions of strong acid catalysis, milder methods for acetal deprotection have been developed. Silicon-based reagents, such as trialkylsilyl chlorides (R₃SiCl), have emerged as effective reagents for this purpose. jst.go.jpnih.gov The reaction of aromatic dialkyl acetals with trialkylsilyl chloride, including the readily available trimethylsilyl (B98337) chloride (TMSCl), can efficiently yield the corresponding aldehydes and ketones under very mild conditions. jst.go.jpnih.gov This protocol is advantageous as it allows for the survival of acid-labile functional groups within the molecule. jst.go.jpnih.gov NMR studies have been conducted to elucidate the reaction mechanism. jst.go.jpnih.gov

Another silicon-based reagent system for mild deprotection involves the use of trimethylsilyl triflate (TMSOTf) in combination with 2,2'-bipyridyl, followed by a weakly acidic hydrolysis. nih.gov This method has proven effective for the deprotection of methylene (B1212753) acetals and demonstrates selectivity between different types of acetal protecting groups. nih.gov

Photochemical and Alternative Deprotection Protocols

While traditional deprotection of acetals like Butane, 1,1-bis(1-methylethoxy)- relies on aqueous acid hydrolysis, alternative methods have been developed to accommodate sensitive substrates or achieve milder reaction conditions. lookchem.com Photochemical protocols offer a neutral and often highly selective means of deprotection. For instance, visible-light irradiation using an organic dye like Eosin Y as a photocatalyst can facilitate the cleavage of acetals under neutral conditions. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for substrates containing acid-sensitive functional groups. Another approach involves photo-organocatalysis, where a photocatalyst such as thioxanthenone is used with a simple light source to convert a range of aldehydes into their corresponding acetals, a process that can be reversed for deprotection. rsc.org

Beyond photochemical methods, a variety of other deprotection protocols have been established. Lewis acids are commonly employed, with reagents like bismuth nitrate (B79036) pentahydrate offering a mild and chemoselective option for cleaving acetals, especially those derived from ketones and conjugated aldehydes. organic-chemistry.orgresearchgate.net This method is noted for its simple work-up and the use of a relatively non-toxic reagent. organic-chemistry.org Other effective Lewis acid catalysts include indium(III) trifluoromethanesulfonate (B1224126) and erbium(III) trifluoromethanesulfonate, which can operate under neutral or mild conditions. organic-chemistry.org Titanium cation-exchanged montmorillonite (B579905) has also been shown to be a recyclable and strong solid acid catalyst for acetal deprotection. researchgate.net Additionally, methods utilizing silicon-based reagents, such as (trimethylsilyl)bis(fluorosulfuryl)imide [TMSN(SO2F)2], allow for deprotection under neutral and anhydrous conditions, even at very low temperatures. lookchem.com

The following table summarizes a selection of alternative deprotection reagents and their general applicability.

Catalyst/ReagentConditionsSubstrate ScopeNotes
Eosin Y / Visible LightNeutral, room temperatureBroad range of aldehydes, including acid-sensitive ones. organic-chemistry.orgKetones remain intact. organic-chemistry.orgorganic-chemistry.org
Bismuth Nitrate PentahydrateCH2Cl2, room temperatureAcyclic acetals from ketones and conjugated aldehydes. organic-chemistry.orgChemoselective, simple work-up. organic-chemistry.org
Indium(III) TrifluoromethanesulfonateAcetone, rt or microwaveGeneral aldehydes and ketones. organic-chemistry.orgNeutral conditions. organic-chemistry.org
Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4)Water, 30 °CGeneral acetals and ketals. organic-chemistry.orgorganic-chemistry.orgRapid conversion. organic-chemistry.orgorganic-chemistry.org
(Trimethylsilyl)bis(fluorosulfuryl)imideAnhydrous, -78 °C to 0 °CAromatic and aliphatic acetals. lookchem.comNeutral, anhydrous conditions. lookchem.com

Transformations Involving the Acetal Moiety Beyond Deprotection

The reactivity of the acetal group extends beyond its role as a protective element. The carbon-oxygen bonds of the acetal can be selectively cleaved and transformed, leading to a variety of useful products.

Reductive Dealkoxylation to Ethers

The acetal group can be reductively cleaved to form ethers, a transformation known as reductive dealkoxylation. This reaction typically involves the treatment of the acetal with a reducing agent in the presence of a Lewis or Brønsted acid. The acid activates the acetal by protonating one of the oxygen atoms, facilitating the departure of an alcohol moiety and the formation of an oxonium ion intermediate. A hydride source then attacks the electrophilic carbon of the oxonium ion to yield the corresponding ether. chem-station.com

A common reagent used for this transformation is Diisobutylaluminium hydride (DIBAL-H). chem-station.comncert.nic.in Other reducing systems, such as triethylsilane in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride (BF3), are also effective. chem-station.comnih.gov The choice of reagents can influence the selectivity of the reaction, particularly in complex molecules with multiple functional groups.

For an acetal like Butane, 1,1-bis(1-methylethoxy)-, reductive dealkoxylation would yield a butyl isopropyl ether. The general transformation is depicted below:

Butane, 1,1-bis(1-methylethoxy)- + Reducing Agent/Acid → 1-(1-methylethoxy)butane + Isopropanol (B130326)

This method provides a valuable route to ethers from carbonyl compounds via their corresponding acetals.

Formation of Coupling Products (e.g., Pinacol (B44631) Ethers)

While the pinacol coupling reaction traditionally involves the reductive coupling of two carbonyl compounds to form a 1,2-diol, related transformations can be initiated from acetals. wikipedia.orgorganic-chemistry.org Reductive coupling reactions of acetals can lead to the formation of symmetrical 1,2-diether products, which can be considered as ether analogues of pinacol.

These reactions are typically promoted by low-valent metals, such as titanium or samarium. acs.orgacs.org For example, reagents generated in situ from titanium(III) or titanium(IV) chlorides and a reducing agent can mediate the coupling. wikipedia.orgyoutube.com The mechanism is thought to involve single-electron transfer from the metal to the acetal, which, after cleavage of an alkoxy group, generates a radical intermediate. Dimerization of these radicals then leads to the formation of the new carbon-carbon bond.

The application of such reductive coupling to Butane, 1,1-bis(1-methylethoxy)- would be expected to produce 4,5-diisopropoxyoctane. The feasibility and yield of this specific reaction would depend on the chosen reaction conditions and the reactivity of the aliphatic acetal.

Coupling Reaction TypeReagentsProduct from Butyraldehyde (B50154) Acetal
Pinacol-type CouplingLow-valent Titanium (e.g., TiCl3/Zn)4,5-bis(1-methylethoxy)octane
Samarium-mediated CouplingSamarium(II) Iodide (SmI2)4,5-bis(1-methylethoxy)octane

Selective Functionalization of Polyols via Acetal Intermediates

Butyraldehyde acetals, formed from the reaction of butyraldehyde with a polyol, serve as versatile intermediates for the selective functionalization of the polyol. tue.nlacs.org By protecting two hydroxyl groups as a cyclic acetal, the remaining hydroxyl groups in the polyol can be selectively modified. Subsequently, the acetal can be removed, or more strategically, it can be regioselectively opened to reveal one of the protected hydroxyl groups while the other remains protected as an ether.

This strategy is particularly well-developed in carbohydrate chemistry, where 4,6-O-benzylidene acetals of pyranosides are routinely used. nih.govresearchgate.net Reductive opening of these acetals can be controlled to yield either the 4-O-benzyl ether or the 6-O-benzyl ether, depending on the choice of Lewis acid and hydride reagent. nih.govresearchgate.net This regioselectivity arises from the differential coordination of the Lewis acid and the hydride to the two oxygen atoms of the acetal ring. nih.govresearchgate.net

A similar principle can be applied to acetals derived from butyraldehyde and a polyol like glycerol (B35011) or a sugar. For example, the reaction of butyraldehyde with a 1,2,3-triol could form a five- or six-membered cyclic acetal. Reductive opening of this acetal would then yield a mono-O-butyl ether of the triol, with the position of the butyl group determined by the regioselectivity of the ring-opening reaction. This approach allows for the introduction of a butyl ether at a specific position within a polyol, enabling the synthesis of complex, selectively functionalized molecules. tue.nlrsc.org

The following table outlines the general strategy for selective functionalization.

StepDescriptionExample
1. Acetal FormationProtection of two hydroxyl groups of a polyol with butyraldehyde.Glycerol + Butyraldehyde → 2-propyl-1,3-dioxan-5-ol
2. FunctionalizationChemical modification of the remaining free hydroxyl group(s).Acylation of the free hydroxyl group.
3. Regioselective OpeningReductive cleavage of the acetal to yield a mono-ether.Reductive opening to form a 1-O-butyl or 2-O-butyl glycerol derivative.

This methodology is a powerful tool in synthetic chemistry for achieving regiocontrol in the manipulation of polyhydroxylated compounds. acs.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Dialkyl Acetal Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Acetal (B89532) Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including dialkyl acetals. It provides detailed information about the chemical environment of individual atoms, enabling unambiguous structural assignments and purity assessments.

Proton (¹H) NMR for Structural Assignments and Purity Assessment

Proton (¹H) NMR spectroscopy is a powerful tool for determining the structure of "Butane, 1,1-bis(1-methylethoxy)-" by identifying the different types of protons and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed picture of the molecule's framework.

Based on established principles of NMR spectroscopy and analysis of similar structures, a predicted ¹H NMR spectrum of "Butane, 1,1-bis(1-methylethoxy)-" would exhibit distinct signals for the various proton environments within the molecule. The acetal proton (CH attached to two oxygen atoms) is expected to appear as a triplet, shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atoms. The protons of the two isopropoxy groups would show a septet for the CH group and a doublet for the two equivalent methyl groups. The protons of the butyl chain would present as a triplet for the terminal methyl group and multiplets for the two methylene (B1212753) groups.

The purity of a sample can be assessed by the absence of extraneous peaks in the ¹H NMR spectrum. The integration of the signals should also correspond to the expected ratio of protons in the molecule.

Table 1: Predicted ¹H NMR Data for Butane (B89635), 1,1-bis(1-methylethoxy)-

Chemical GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (butyl)~0.9Triplet3H
CH₂ (butyl)~1.3-1.6Multiplet4H
CH (acetal)~4.4Triplet1H
CH (isopropoxy)~3.6Septet2H
CH₃ (isopropoxy)~1.1Doublet12H

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of "Butane, 1,1-bis(1-methylethoxy)-", each unique carbon atom will give rise to a distinct signal.

The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. The acetal carbon (C-1 of the butane chain) is significantly deshielded by the two adjacent oxygen atoms and therefore appears at a characteristically downfield chemical shift. The carbons of the isopropoxy groups and the butyl chain will have chemical shifts in the typical aliphatic region.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon framework. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Table 2: Experimental ¹³C NMR Data for Butane, 1,1-bis(1-methylethoxy)-

Carbon AtomChemical Shift (ppm)
C1 (acetal CH)103.4
C2 (CH₂)37.5
C3 (CH₂)19.3
C4 (CH₃)14.1
CH (isopropoxy)67.5
CH₃ (isopropoxy)22.5
CH₃' (isopropoxy)24.5

Note: The two methyl groups of the isopropoxy substituent are diastereotopic and thus magnetically non-equivalent, leading to two distinct signals.

Advanced NMR Techniques for Mechanistic Studies (e.g., in-situ NMR)

Advanced NMR techniques, particularly in-situ NMR monitoring, are invaluable for studying the kinetics and mechanisms of reactions involving acetals, such as their formation and hydrolysis. nih.gov In-situ NMR allows for the real-time observation of reacting species directly in the NMR tube, providing a dynamic view of the reaction progress. researchgate.net

For instance, the acid-catalyzed formation of "Butane, 1,1-bis(1-methylethoxy)-" from butanal and isopropanol (B130326) can be monitored by acquiring a series of ¹H NMR spectra over time. This allows for the determination of reaction rates, the identification of intermediates like hemiacetals, and the elucidation of the reaction mechanism. Similarly, the hydrolysis of the acetal back to the aldehyde and alcohol can be studied to understand the factors influencing its stability. Ultrafast 2D NMR techniques can even be used to characterize short-lived intermediates in these reactions. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like "Butane, 1,1-bis(1-methylethoxy)-". The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification.

The electron ionization (EI) mass spectrum of "Butane, 1,1-bis(1-methylethoxy)-" is characterized by a series of fragment ions resulting from the cleavage of the parent molecule. The molecular ion peak (M⁺) may be weak or absent. Common fragmentation pathways for acetals include the loss of an alkoxy group to form a stable oxonium ion. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a characteristic fragmentation pattern for ethers and acetals. chemistrynotmystery.commiamioh.edu

The fragmentation pattern serves as a chemical fingerprint, which can be compared with spectral libraries for positive identification.

Table 3: Major Fragment Ions in the GC-MS Spectrum of Butane, 1,1-bis(1-methylethoxy)-

m/zRelative IntensityPossible Fragment
4399.99[C₃H₇]⁺ (isopropyl cation)
7389.40[CH(OCH(CH₃)₂)]⁺
8974.40[CH(OCH(CH₃)₂) - CH₃]⁺
5536.50[C₄H₇]⁺
4122.30[C₃H₅]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Acetal Analysis

For less volatile or thermally labile acetal systems, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. ebi.bio LC separates the components of a mixture in the liquid phase, and the eluent is then introduced into the mass spectrometer.

LC-MS is particularly useful for the analysis of larger, more complex molecules containing acetal functionalities, or for monitoring reactions in solution without the need for derivatization to increase volatility. rsc.org Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the polarity and thermal stability of the analyte. ebi.bio Tandem mass spectrometry (MS/MS) can be used to obtain more detailed structural information by fragmenting selected ions from the initial mass spectrum. This is especially valuable for the analysis of acetals in complex matrices.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of Butane, 1,1-bis(1-methylethoxy)-, the IR spectrum is characterized by several key absorption bands that confirm its acetal structure.

Acetal functional groups are distinguished by the presence of a carbon atom single-bonded to two oxygen atoms, which are in turn bonded to other alkyl groups (R-O-C-O-R). This arrangement gives rise to a series of strong C-O stretching vibrations. For acetals, these characteristic bands typically appear in the fingerprint region of the spectrum, specifically between 1200 cm⁻¹ and 1000 cm⁻¹. orientjchem.orgblogspot.com The spectrum of Butane, 1,1-bis(1-methylethoxy)- would be expected to show multiple strong bands in this region, corresponding to the symmetric and asymmetric stretching of the C-O-C linkages.

Beyond the defining acetal bands, the spectrum also displays vibrations corresponding to the alkyl portions of the molecule. The C-H stretching vibrations of the butane and isopropyl groups are observed in the region of 3000-2850 cm⁻¹. uci.edu Additionally, C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups appear around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for Butane, 1,1-bis(1-methylethoxy)-

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2975 - 2850C-H StretchAlkyl (Butane, Isopropyl)
1470 - 1450C-H BendMethylene (CH₂)
1385 - 1365C-H BendMethyl (CH₃)
1200 - 1020C-O StretchAcetal (O-C-O)

This interactive table summarizes the primary vibrational modes expected in the IR spectrum of the target compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational arrangements of the molecule in the solid state.

In the crystallographic analysis of related organic molecules, such as substituted butanediol (B1596017) derivatives, the technique reveals critical structural details. beilstein-journals.org For example, analysis would yield the exact spatial orientation of the two (1-methylethoxy) groups relative to the butane backbone. It could confirm the tetrahedral geometry around the central acetal carbon and provide precise measurements of the C-O and C-C bond lengths. beilstein-journals.org This information is invaluable for understanding steric interactions and the preferred conformation of the molecule in a packed, solid-state environment.

Table 2: Example Crystallographic Data Obtainable for an Acetal Compound

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell. beilstein-journals.org
a, b, c (Å)8.5, 12.1, 9.3Dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90Angles of the unit cell.
C-O Bond Length (Å)~1.43The distance between carbon and oxygen atoms in the acetal.
O-C-O Bond Angle (°)~112The angle between the two ether linkages on the central carbon.

This interactive table presents the type of data that X-ray crystallography provides, using representative values for a small organic molecule.

Chromatographic Separation Techniques for Acetal Isolation and Quantification

Chromatographic methods are essential for separating Butane, 1,1-bis(1-methylethoxy)- from reaction mixtures or complex sample matrices, as well as for its quantification.

Gas Chromatography (GC) for Volatile Acetal Separation

Gas chromatography is the premier technique for the analysis of volatile and thermally stable compounds like Butane, 1,1-bis(1-methylethoxy)-. nih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid or solid phase.

The analysis of this acetal would typically employ a non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol stationary phase. nih.gov The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification under specific analytical conditions. researchgate.net For detection, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. Alternatively, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing both quantification and definitive structural identification based on the compound's mass spectrum and fragmentation pattern. nih.govnih.gov

Table 3: Typical Gas Chromatography (GC) Parameters for Volatile Acetal Analysis

ParameterTypical SettingPurpose
Column Type TG-WAXMS (polyethylene glycol) nih.govStationary phase for separating compounds based on polarity and boiling point.
Carrier Gas Helium or NitrogenInert mobile phase to carry the sample through the column. nih.gov
Inlet Temperature 220 - 250 °CEnsures rapid vaporization of the sample upon injection.
Oven Program 50 °C to 200 °C at 10 °C/minA temperature gradient to elute compounds with different boiling points sequentially.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)To detect and quantify the compound as it elutes from the column.

This interactive table outlines typical instrumental parameters for the GC analysis of a volatile acetal.

Solid Phase Extraction (SPE) in Sample Preparation for Acetal Analysis

Solid Phase Extraction (SPE) is a widely used sample preparation technique designed to isolate, purify, and concentrate analytes from a liquid sample prior to chromatographic analysis. sigmaaldrich.comscioninstruments.com This process is crucial for removing interfering components from the sample matrix, thereby improving the accuracy and sensitivity of the final analysis. libretexts.orgthermofisher.com

For the isolation of a moderately non-polar compound like Butane, 1,1-bis(1-methylethoxy)- from a polar (e.g., aqueous) matrix, a reversed-phase SPE strategy is most appropriate. libretexts.org In this approach, a non-polar stationary phase (sorbent), such as C18-bonded silica, is used to retain the non-polar analyte while allowing polar impurities to pass through.

The SPE procedure involves four main steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to activate the stationary phase for reproducible sample interaction. scharlab.com

Loading: The sample is passed through the SPE cartridge, and the acetal is adsorbed onto the non-polar sorbent via hydrophobic interactions. scharlab.com

Washing: A weak solvent (e.g., water or a low-percentage organic solvent mixture) is passed through the cartridge to wash away any retained polar impurities.

Elution: A strong, non-polar organic solvent (e.g., acetonitrile (B52724) or methanol) is used to disrupt the hydrophobic interactions and elute the purified acetal from the sorbent for subsequent GC or HPLC analysis. scioninstruments.com

Table 4: Reversed-Phase SPE Protocol for Acetal Isolation

StepSolvent/SolutionPurpose
1. ConditioningMethanol, then WaterTo activate the C18 sorbent. scharlab.com
2. LoadingAqueous Sample Containing AcetalTo retain the acetal on the sorbent.
3. Washing5% Methanol in WaterTo remove polar interferences.
4. ElutionAcetonitrile or MethanolTo recover the purified acetal. scioninstruments.com

This interactive table details a standard Solid Phase Extraction procedure for purifying a moderately non-polar analyte like Butane, 1,1-bis(1-methylethoxy)-.

Strategic Applications of Butane, 1,1 Bis 1 Methylethoxy in Advanced Organic Synthesis

Acetal (B89532) Derivatives as Protecting Groups for Carbonyl Functionalities

Acetal derivatives are paramount in organic synthesis for the protection of carbonyl functionalities, namely aldehydes and ketones. wikipedia.org This strategy involves the reversible conversion of a reactive carbonyl group into a stable acetal, which is inert to a wide range of reagents, particularly nucleophiles and bases. libretexts.orglibretexts.org This allows chemists to perform reactions on other parts of a complex molecule without unintended side reactions at the carbonyl center. chemistrysteps.com After the desired transformations are complete, the acetal can be readily hydrolyzed back to the original carbonyl group, typically under acidic conditions. wikipedia.org

Selective Protection in Complex Synthetic Routes

In the synthesis of complex molecules that possess multiple functional groups, the chemoselective protection of one carbonyl group over another is a common challenge. Acetals are instrumental in these scenarios. For instance, if a molecule contains both a ketone and an ester, the ketone can be selectively protected as an acetal. chemistrysteps.com This is because esters are generally less reactive towards diols under the conditions used for acetal formation. chemistrysteps.com With the ketone masked, a reagent like lithium aluminum hydride can then be used to selectively reduce the ester to an alcohol without affecting the protected ketone. chemistrysteps.com The subsequent acidic workup removes the acetal, regenerating the ketone and yielding the desired product. libretexts.org

Orthogonal Protection Strategies in Multi-Step Synthesis

Orthogonal protection is a sophisticated strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed under a specific set of conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups.

In this context, different acetal and thioacetal groups can be used orthogonally. For example, an oxygen-based acetal (like a dialkyl acetal) is stable to basic conditions but is cleaved by aqueous acid. wikipedia.orglibretexts.org In contrast, a thioacetal, formed from a dithiol, is stable under acidic conditions but can be removed using reagents like mercuric chloride or through oxidative methods. wikipedia.org This difference in reactivity allows a chemist to protect two different carbonyl groups within the same molecule and then selectively deprotect one while the other remains intact, enabling precise, stepwise synthetic operations.

Considerations for Introduction and Removal of Acetal Protecting Groups

The formation (introduction) of acetals is typically an acid-catalyzed reaction between a carbonyl compound and an excess of an alcohol or a diol. ncert.nic.in To drive the reaction equilibrium towards the acetal, water, which is formed as a byproduct, is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. libretexts.org Common catalysts include p-toluenesulfonic acid (TsOH) or bismuth triflate. youtube.comacs.org

The removal (deprotection) of acetals is generally achieved by hydrolysis with aqueous acid. wikipedia.org The reversibility of acetal formation allows for this cleavage by treating the acetal with an excess of water in the presence of an acid catalyst. youtube.com The stability of the acetal can be tuned; for example, cyclic acetals formed from diols like ethylene (B1197577) glycol are generally more stable to hydrolysis than acyclic acetals formed from simple alcohols. wikipedia.org This differential stability can be exploited in synthetic planning.

Butane (B89635), 1,1-bis(1-methylethoxy)- as a Synthetic Intermediate for Building Blocks

There is no specific information in the reviewed literature describing the use of Butane, 1,1-bis(1-methylethoxy)- as a synthetic intermediate for the creation of other building blocks. In principle, as an acetal of butanal, it could serve as a stable precursor to butanal, releasing it under acidic conditions for subsequent reactions. Butanal itself is a key intermediate in the chemical industry, used to produce plasticizers, resins, and other important chemicals. unitedchem.com

Role of Acetals in the Synthesis of Natural Products and Pharmaceutical Scaffolds

Acetal protecting groups are frequently employed in the total synthesis of complex natural products and in the construction of pharmaceutical scaffolds. Their stability under a variety of reaction conditions makes them indispensable. For example, in a multi-step synthesis, a sensitive aldehyde or ketone functionality on an advanced intermediate might be protected as an acetal to allow for modifications on a different part of the molecule. While there are numerous examples of using acetals like dimethyl acetals or cyclic acetals in natural product synthesis, no specific instances detailing the use of Butane, 1,1-bis(1-methylethoxy)- have been documented in the surveyed literature.

Emerging Research Directions and Future Prospects in Dialkyl Acetal Chemistry

Current research in the broader field of acetal chemistry focuses on developing greener and more efficient catalytic systems for their synthesis and deprotection. This includes the use of novel solid acid catalysts, ionic liquids, and photocatalytic methods to minimize waste and harsh reaction conditions. Another area of interest is the development of new types of acetal protecting groups with unique cleavage conditions to expand the toolbox for orthogonal synthesis strategies. Research also explores novel reactions of acetals themselves, using them not just as protecting groups but as reactive intermediates for C-C bond formation. However, future prospects and emerging research directions specifically targeting Butane, 1,1-bis(1-methylethoxy)- are not described in the current body of scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Butane, 1,1-bis(1-methylethoxy)-, and what are the critical parameters for optimizing yield?

  • Methodological Answer : The compound is synthesized via acid-catalyzed acetal formation between butyraldehyde and isopropyl alcohol. Key parameters include:

  • Stoichiometric balance of aldehyde to alcohol (typically 1:2).
  • Use of a strong acid catalyst (e.g., p-toluenesulfonic acid) .
  • Temperature control (60–80°C) and azeotropic water removal (e.g., Dean-Stark trap) to drive the reaction to completion.
  • Post-synthesis purification via fractional distillation or column chromatography.
    • Reference : Analogous methods for 1,1-Dibutoxybutane (CAS 5921-80-2) highlight these steps .

Q. Which analytical techniques are most suitable for confirming the structure and purity of Butane, 1,1-bis(1-methylethoxy)-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify ether linkages (δ 3.5–4.0 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm).
  • ¹³C NMR : Confirm quaternary carbons adjacent to oxygen (δ 70–80 ppm).
  • Infrared Spectroscopy (IR) : Detect C-O-C asymmetric stretching (~1100 cm⁻¹).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular ion peak (m/z ≈ 190) and purity.
    • Reference : Structural characterization protocols for ethers, as outlined by NIST for related compounds .

Q. How does the steric hindrance of Butane, 1,1-bis(1-methylethoxy)- influence its solubility in common organic solvents?

  • Methodological Answer :

  • The bulky isopropoxy groups reduce polarity, enhancing solubility in non-polar solvents (e.g., hexane, toluene).
  • Compare with less hindered ethers (e.g., diethyl ether) using Hansen solubility parameters.
  • Experimental validation via miscibility tests and cloud-point titration.
    • Reference : Solubility trends in branched ethers, as noted in ether derivative studies .

Advanced Research Questions

Q. What role can computational modeling play in predicting the solvation behavior of Butane, 1,1-bis(1-methylethoxy)- in non-polar solvent systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation shells and interaction energies with solvents like cyclohexane.
  • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces to predict phase behavior.
    • Reference : Computational approaches for reaction prediction, as applied in retrosynthesis analysis .

Q. How does the steric environment of Butane, 1,1-bis(1-methylethoxy)- affect its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The isopropyl groups hinder nucleophilic attack at the central carbon.
  • Compare reactivity with less hindered ethers (e.g., diethyl ether) in Williamson ether synthesis or SN2 reactions.
  • Use kinetic studies (e.g., rate constant measurements) and isotopic labeling to track mechanistic pathways.
    • Reference : Steric effects in ether reactivity, inferred from branched ether data .

Q. What are the implications of using Butane, 1,1-bis(1-methylethoxy)- as a ligand or co-solvent in coordination chemistry?

  • Methodological Answer :

  • Test its ability to stabilize metal complexes (e.g., Pd or Rh) through weak ether-metal interactions.
  • Compare coordination efficiency with glyme or crown ethers using UV-Vis spectroscopy and X-ray crystallography.
    • Reference : Ligand design principles from phosphine-based coordination systems .

Q. Can this compound serve as a building block in supramolecular or polymer chemistry?

  • Methodological Answer :

  • Explore its use as a spacer in host-guest systems or cross-linked polymers.
  • Study self-assembly via dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS).
    • Reference : Interpenetrating polymer networks and supramolecular frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.